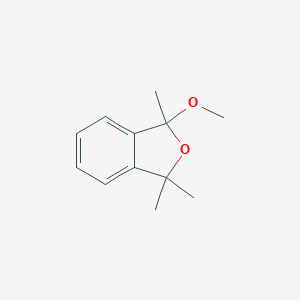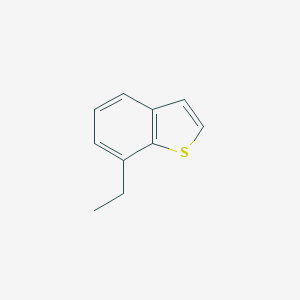
7-Ethyl-1-benzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethyl-1-benzothiophene (EBT) is a heterocyclic organic compound that consists of a benzene ring fused with a thiophene ring. It is widely used in the synthesis of various organic compounds and has found applications in scientific research. In
Mécanisme D'action
The mechanism of action of 7-Ethyl-1-benzothiophene is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins in the liver. 7-Ethyl-1-benzothiophene has also been shown to have antimicrobial activity against various bacteria and fungi.
Effets Biochimiques Et Physiologiques
7-Ethyl-1-benzothiophene has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects. 7-Ethyl-1-benzothiophene has also been shown to have antioxidant properties and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
7-Ethyl-1-benzothiophene has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 7-Ethyl-1-benzothiophene is also stable and can be stored for long periods of time without degradation. However, 7-Ethyl-1-benzothiophene has limitations in terms of its solubility in water and its reactivity with certain functional groups.
Orientations Futures
There are several future directions for research involving 7-Ethyl-1-benzothiophene. One area of interest is the development of new synthetic methods for 7-Ethyl-1-benzothiophene and its derivatives. Another area of interest is the investigation of the mechanism of action of 7-Ethyl-1-benzothiophene and its potential therapeutic applications. Additionally, the development of new 7-Ethyl-1-benzothiophene-based compounds with improved solubility and reactivity is an area of ongoing research.
Méthodes De Synthèse
7-Ethyl-1-benzothiophene can be synthesized using a variety of methods including the Hantzsch reaction, the Gewald reaction, and the Pummerer rearrangement. The Hantzsch reaction involves the condensation of ethyl acetoacetate, sulfur, and benzaldehyde in the presence of a catalyst. The Gewald reaction involves the reaction of a ketone or aldehyde with a thiocarbonyl compound in the presence of a base. The Pummerer rearrangement involves the reaction of a sulfur-containing compound with an α-haloketone or α-haloester in the presence of a base.
Applications De Recherche Scientifique
7-Ethyl-1-benzothiophene has found applications in scientific research, particularly in the field of organic synthesis. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. 7-Ethyl-1-benzothiophene has also been used as a ligand in coordination chemistry and as a starting material for the synthesis of heterocyclic compounds.
Propriétés
Numéro CAS |
16587-42-1 |
|---|---|
Nom du produit |
7-Ethyl-1-benzothiophene |
Formule moléculaire |
C10H10S |
Poids moléculaire |
162.25 g/mol |
Nom IUPAC |
7-ethyl-1-benzothiophene |
InChI |
InChI=1S/C10H10S/c1-2-8-4-3-5-9-6-7-11-10(8)9/h3-7H,2H2,1H3 |
Clé InChI |
SZNQHLOLUMHNIM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC2=C1SC=C2 |
SMILES canonique |
CCC1=CC=CC2=C1SC=C2 |
Synonymes |
7-Ethylbenzo[b]thiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



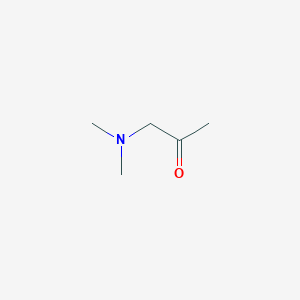
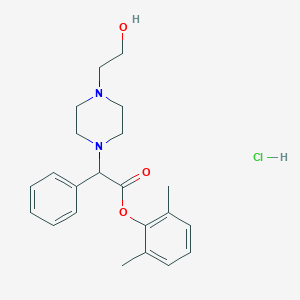

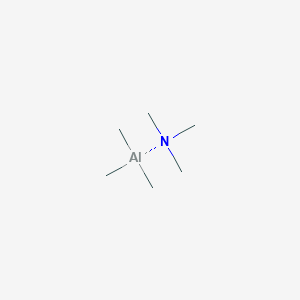
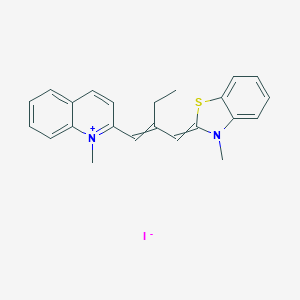
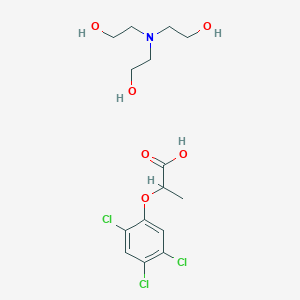
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B100631.png)


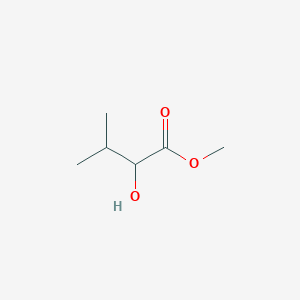
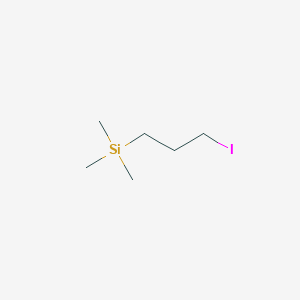

![4-[4-[(2-chlorophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonic acid](/img/structure/B100639.png)
